Butinazocine -

Butinazocine

Catalog Number: EVT-470915
CAS Number:
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Butinazocine is classified as an opioid analgesic and is part of the benzomorphan class of compounds, which are known for their mixed agonist-antagonist activity at opioid receptors. This classification places Butinazocine alongside other opioids like pentazocine and cyclazocine, which also demonstrate similar analgesic effects but with varying receptor interactions and side effect profiles .

Synthesis Analysis

The synthesis of Butinazocine involves several steps that start with basic organic compounds. The process typically includes:

  1. Formation of the Benzomorphan Core: This step establishes the foundational structure of the compound.
  2. Introduction of the Butynyl Group: The butynyl moiety is introduced through specific reactions that often require controlled conditions and catalysts to ensure the correct formation and yield of the desired product.

Key parameters in the synthesis include temperature control, reaction time, and the use of solvents and catalysts that facilitate the desired chemical transformations. Industrial methods would focus on optimizing these conditions to enhance yield and purity .

Molecular Structure Analysis

The molecular structure of Butinazocine features a complex arrangement typical of benzomorphans. It contains a bicyclic structure with a hydroxyl group that contributes to its pharmacological activity. The presence of the butynyl group affects its pharmacokinetic properties, potentially influencing absorption and distribution in biological systems.

Structural Data

  • Molecular Formula: C18H23NO2C_{18}H_{23}NO_{2}
  • Molecular Weight: 285.4 g/mol
  • InChI Key: YEFFVIUQXXNVGG-UHFFFAOYSA-N
  • SMILES Representation: CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C

This structural complexity allows Butinazocine to interact with various opioid receptors in the body, which is critical for its analgesic effects .

Chemical Reactions Analysis

Butinazocine can undergo several chemical reactions:

  1. Oxidation: This can modify hydroxyl groups in the compound, potentially affecting its activity.
  2. Reduction: This reaction may alter double bonds within its structure.
  3. Substitution Reactions: The butynyl group can be substituted with other functional groups under specific conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride, which facilitate various transformations necessary for further chemical applications .

Mechanism of Action

Butinazocine exerts its analgesic effects primarily through binding to opioid receptors in the central nervous system, particularly the mu, delta, and kappa receptors. The mechanism involves:

  • Inhibition of Neurotransmitter Release: By binding to these receptors, Butinazocine inhibits neurotransmitter release involved in pain transmission.
  • Decreased Cyclic AMP Levels: The binding leads to inhibition of adenylate cyclase activity, resulting in reduced cyclic AMP levels within neurons.

This action decreases pain perception by modulating pain pathways in both the brain and spinal cord .

Physical and Chemical Properties Analysis

Butinazocine possesses distinct physical and chemical properties:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary.
  • Stability: Stability under various conditions can affect its efficacy and shelf life.

These properties are crucial for determining how Butinazocine can be formulated for potential therapeutic applications .

Applications

While Butinazocine was never marketed for clinical use, it holds potential applications in various fields:

  1. Chemistry: Serves as a model compound for studying interactions at opioid receptors.
  2. Biology: Useful in research investigating cellular processes related to pain modulation.
  3. Medicine: Potentially applicable as an analgesic agent due to its opioid activity.
  4. Industry: May be leveraged in synthesizing other complex organic molecules.

Research into its unique properties continues to explore possible therapeutic avenues where Butinazocine's specific structural features could offer advantages over existing opioids .

Introduction to Butinazocine in Opioid Research

Historical Context of Benzomorphan-Derived Analgesics

Benzomorphans emerged from systematic structure-activity relationship (SAR) studies aimed at simplifying the morphine skeleton while retaining analgesic efficacy. Unlike natural opiates (e.g., morphine, codeine) or semi-synthetic opioids (e.g., oxycodone), benzomorphans feature a reduced pentacyclic structure that enables versatile modifications at key positions:

  • Phenolic hydroxyl group (8-OH): Governs receptor affinity and metabolic stability
  • Basic nitrogen: Determines receptor subtype selectivity (μ/MOP, δ/DOP, κ/KOP)
  • C6/C7 positions: Influence conformational binding kinetics [2] [7]

The benzomorphan scaffold yielded clinically significant agents like pentazocine (a mixed agonist-antagonist) and cyclazocine. These compounds demonstrated that simplified morphinan structures could achieve potent analgesia with reduced dependency liabilities compared to classical opioids. Butinazocine’s specific structural innovation—a 10-(3-butyn-1-yl) side chain—was designed to enhance receptor binding kinetics through steric and electronic modulation [10] [7].

Table 1: Evolution of Key Benzomorphan Analgesics

CompoundStructural FeaturesReceptor ProfileClinical Status
PentazocineN-phenethyl substitutionκ-agonist / μ-antagonistMarketed (since 1967)
CyclazocineN-cyclopropylmethyl substitutionMixed κ/μ partial agonistDiscontinued (1960s)
BremazocineN-ethylcyclopropyl + 8-OH retentionPotent κ-agonistResearch tool
Butinazocine10-(3-butyn-1-yl) side chainSelective μ-agonist (proposed)Never marketed

Butinazocine’s Position in Opioid Receptor Agonist Classifications

Opioids exert effects through three classical G-protein coupled receptors: μ (MOP), δ (DOP), and κ (KOP). Butinazocine’s pharmacological interest lies in its hypothesized receptor selectivity profile:

  • μ-opioid receptor (MOP) affinity: Predicted from its structural analogy to phenazocine, a potent μ-agonist benzomorphan. The butynyl side chain may enhance hydrophobic interactions with MOP transmembrane domains [4] [7].
  • κ-opioid receptor (KOP) interactions: Unlike classical κ-agonists (e.g., bremazocine), Butinazocine’s substitutions likely diminish κ-activity, potentially reducing dysphoria and diuresis side effects [2] [4].
  • Functional selectivity: Preclinical data suggest benzomorphans with alkylic N-substituents (e.g., butynyl) may exhibit biased agonism toward G-protein signaling over β-arrestin pathways—a property linked to reduced respiratory depression [2] [7].

Table 2: Receptor Affinity Profiles of Select Benzomorphans

Compoundμ-Receptor (Ki, nM)δ-Receptor (Ki, nM)κ-Receptor (Ki, nM)Functional Activity
Morphine1.890317Full μ-agonist
Pentazocine341,5207.2κ-agonist / μ-antagonist
LP1 (Benzomorphan analog)7.41,2403,100μ-agonist / δ-antagonist
Butinazocine~15 (estimated)>1,000 (predicted)>500 (predicted)Selective μ-agonist (theorized)

Unmet Clinical and Research Needs Addressed by Butinazocine Development

The opioid crisis—driven by overdose deaths from synthetic opioids like fentanyl—has exposed critical therapeutic gaps that Butinazocine-type compounds could address:

  • Pain management limitations: 70% of individuals using illicit fentanyl report doing so to manage inadequately treated chronic pain [8]. Butinazocine’s design offers a template for developing analgesics with reduced misuse potential due to:
  • Structural features discouraging injection (low water solubility)
  • Receptor selectivity minimizing euphoria at therapeutic doses [1] [9]

  • Treatment access barriers: Only 35% of individuals with opioid use disorder (OUD) receive medication-assisted treatment. Butinazocine-like agents could expand options beyond existing μ-agonists (methadone) and partial agonists (buprenorphine), particularly if developed with:

  • Simplified dosing regimens avoiding daily clinic visits
  • Formulations suitable for underserved populations (e.g., homeless individuals) [8] [3]

  • Pharmacological innovation needs: The NIH HEAL Initiative emphasizes novel analgesics as a core strategy against the opioid crisis. Butinazocine’s unexplored potential offers opportunities for:

  • Developing abuse-deterrent opioids through sterically constrained structures
  • Creating biased agonists that dissociate analgesia from respiratory depression
  • Targeting peripheral opioid receptors to minimize CNS side effects [3] [9]

Research into shelved compounds like Butinazocine exemplifies the "therapeutic rediscovery" approach advocated by regulatory agencies. The FDA’s Accelerated Approval Pathways now prioritize such candidates for rapid clinical evaluation when they address life-threatening unmet needs—including safer analgesics and OUD therapeutics [5] [9].

Properties

Product Name

Butinazocine

IUPAC Name

10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C18H23NO2/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3

InChI Key

YEFFVIUQXXNVGG-UHFFFAOYSA-N

SMILES

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C

Canonical SMILES

CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.